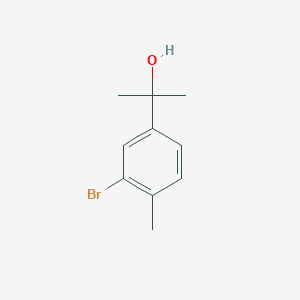

2-(3-Bromo-4-methylphenyl)propan-2-ol

Description

Chemical Identity and Nomenclature

2-(3-Bromo-4-methylphenyl)propan-2-ol is a tertiary alcohol characterized by a propan-2-ol backbone substituted with a 3-bromo-4-methylphenyl group. Its systematic IUPAC name is This compound , reflecting the bromine and methyl substituents on the aromatic ring and the hydroxyl group on the central carbon of the propane chain. The compound is also identified by its CAS registry number 40180-81-2 and molecular formula C₁₀H₁₃BrO .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| CAS Registry Number | 40180-81-2 |

| SMILES | CC(O)(C1=CC=C(C)C(Br)=C1)C |

| LogP | 2.98 (estimated) |

Synonyms include 2-(3-Bromo-4-methyl-phenyl)-propan-2-ol and 1-(3-bromo-4-methylphenyl)-2-propanol , though these are less commonly used.

Historical Context and Discovery

The synthetic pathway for this compound is rooted in classical organic chemistry methods, though its specific discovery timeline remains undocumented in publicly available literature. Analogous compounds, such as 2-(4-bromophenyl)propan-2-ol (CAS 2077-19-2), were synthesized via Grignard reactions or Friedel-Crafts alkylation. The bromination of 4-methylacetophenone derivatives, as seen in the synthesis of 4'-bromo-3'-methylacetophenone, likely inspired its development. Industrial-scale production methods for similar tertiary alcohols involve catalytic oxidation or nucleophilic substitution reactions, though precise details for this compound are proprietary.

Position in Organic Compound Classification

This compound belongs to two primary organic classes:

- Aromatic Alcohols : The presence of a hydroxyl group (-OH) attached to a carbon adjacent to an aromatic ring places it in this category.

- Tertiary Alcohols : The hydroxyl group is bonded to a carbon connected to three other carbons, conferring distinct reactivity compared to primary or secondary alcohols.

Structural Classification:

Basic Physicochemical Properties

The compound exhibits typical traits of tertiary alcohols and brominated aromatics:

Table 2: Physicochemical Data

The LogP value suggests moderate lipophilicity, aligning with its bromine and methyl groups, which enhance hydrophobic interactions. The tertiary alcohol structure reduces hydrogen-bonding capacity compared to primary alcohols, potentially limiting water solubility.

Structural Representation and Molecular Formula

The molecular structure comprises:

- A propan-2-ol group (-C(OH)(CH₃)₂) central to the molecule.

- A 3-bromo-4-methylphenyl ring attached to the propan-2-ol carbon.

Structural Features:

- Aromatic Ring : Substituted with bromine (position 3) and methyl (position 4), creating steric hindrance and directing electrophilic substitution reactions to the ortho/para positions relative to the bromine.

- Tertiary Alcohol : The hydroxyl group is on a carbon bonded to two methyl groups and the aromatic ring, limiting its oxidation potential compared to primary alcohols.

3D Conformation:

The bulky aromatic substituent and methyl groups induce a non-planar geometry, with the hydroxyl group adopting a staggered conformation to minimize steric strain.

Figure 1: Structural Diagram

Br

│

CH₃─C─C₆H₃─CH₃

│

OH

This structure is corroborated by its SMILES string (CC(O)(C1=CC=C(C)C(Br)=C1)C) and InChIKey (not publicly documented).

Properties

IUPAC Name |

2-(3-bromo-4-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVVBVHTYORBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Paracresol Derivatives

Method Overview:

This approach involves the continuous bromination of p-cresol derivatives to produce 2-bromo-4-methylphenol, a key intermediate. The process utilizes a controlled bromination reaction in a pipeline reactor, optimizing conditions to minimize by-products like 2,6-dibromo-4-methylphenol.

- Bromine is diluted to 20-50% concentration in a solvent.

- P-cresol solution is similarly diluted.

- Bromination occurs in a reactor at temperatures between -20°C and 30°C, with bromine and p-cresol molar ratios close to 1:1.

- Post-reaction, unreacted p-cresol is recovered via distillation.

- The resulting 2-bromo-4-methylphenol is further processed to introduce the propan-2-ol group.

| Parameter | Value/Range | Notes |

|---|---|---|

| Bromine concentration | 20-50% in solvent | To control reactivity and selectivity |

| p-Cresol concentration | 20-50% in solvent | Ensures controlled bromination |

| Bromination temperature | -20°C to 30°C | Maintains selectivity and minimizes by-products |

| Bromine to p-cresol molar ratio | 0.98-1.03 | Optimal for selective mono-bromination |

- The process achieves high yield (over 90%) of 2-bromo-4-methylphenol with minimal by-products, reducing purification costs.

- The continuous process enhances efficiency and reproducibility.

Multi-step Organic Synthesis Pathways

Method Overview:

This pathway involves synthesizing the target compound through a series of organic reactions starting from simpler aromatic or aliphatic compounds. A notable example includes the use of Grignard or organolithium reagents to introduce the propan-2-ol moiety onto the brominated aromatic ring.

- Preparation of a brominated aromatic precursor (e.g., 2-bromo-4-methylphenol).

- Conversion of phenolic hydroxyl to suitable leaving groups or protecting groups.

- Nucleophilic addition of a propan-2-ol derivative, often via Grignard reagents or organolithium compounds, to the aromatic ring.

- Final reduction or functionalization to yield 2-(3-Bromo-4-methylphenyl)propan-2-ol .

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of phenol derivative | Bromine in acetic acid or solvent | 90+ | High selectivity for para-position |

| Nucleophilic addition | Grignard reagent of propan-2-ol | 75-85 | Requires low temperature and inert atmosphere |

| Final functionalization | Acid or base hydrolysis | 80-90 | Purification via chromatography or recrystallization |

- Multi-step synthesis provides high purity and structural control.

- The process is more complex but allows for customization of substituents.

Halogenation via Continuous Bromination (Patent Method)

Method Overview:

A patented process describes continuous bromination of p-cresol to produce 2-bromo-4-methylphenol, which then serves as a precursor for further functionalization to the target compound.

- Bromine and p-cresol are introduced simultaneously or sequentially into a reactor.

- Bromination is carefully controlled to produce minimal by-products.

- The process involves rectification and distillation to recover unreacted materials and purify intermediates.

| Parameter | Value/Range | Notes |

|---|---|---|

| Bromine solution concentration | 20-50% | To optimize reaction rate and selectivity |

| Temperature at reactor inlet | -20°C to -10°C | Maintains selectivity and prevents over-bromination |

| Reaction temperature at outlet | -15°C to 30°C | Ensures controlled reaction progression |

| Bromination molar ratio | 0.98-1.03 | For mono-bromination of p-cresol |

- The process yields high-purity 2-bromo-4-methylphenol with low by-product formation.

- It is scalable and suitable for industrial production.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenylpropan-2-ol derivatives.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-4-methylphenyl)propan-2-ol serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical compounds. For instance, it can be transformed into biologically active molecules that exhibit therapeutic properties.

- Agrochemicals : This compound is also relevant in the production of agrochemicals, where it may function as a precursor to pesticides or herbicides.

Biological Research Applications

Recent studies indicate that this compound exhibits interesting biological activities:

- Enzyme Interactions : It has been used as a probe in studies investigating various biological pathways. Notably, it may act as a substrate for certain enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could influence its pharmacokinetics and therapeutic efficacy.

Medicinal Chemistry

The compound's derivatives have potential therapeutic applications:

- Inhibitory Effects : Research suggests that it may inhibit specific cytochrome P450 enzymes, which could impact drug interactions and metabolism. This characteristic makes it relevant for further exploration in drug development.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of both a bromine atom and a hydroxyl group on the aromatic ring. Below is a comparison table with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 2-Bromo-4-methylphenol | Lacks the propan-2-ol group; simpler structure. |

| 4-Methylphenylpropan-2-ol | Lacks the bromine atom; retains the alcohol group. |

| 2-Bromo-4-methylpropiophenone | Contains a ketone group instead of a hydroxyl group. |

| 3-(2-Bromo-phenyl)-propan-1-ol | Similar structure but different positioning of functional groups. |

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share the propan-2-ol backbone but differ in aromatic substituents, which critically influence their behavior:

Physicochemical Properties

Biological Activity

2-(3-Bromo-4-methylphenyl)propan-2-ol, with the chemical formula C10H13BrO, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a methyl group at the 4-position on the aromatic ring, making it a derivative of phenol. The presence of both a bromine atom and a hydroxyl group contributes to its unique reactivity and potential applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in enzyme-catalyzed reactions. It has been identified as a substrate for certain enzymes and has shown inhibitory effects on specific cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could influence the pharmacokinetics of drugs metabolized by these enzymes, potentially affecting their therapeutic efficacy.

Enzyme Interactions

The compound's interactions with various biological systems highlight its role as a biochemical probe. Studies have demonstrated that it can modulate enzyme activity, leading to alterations in metabolic pathways. For instance, its inhibitory effect on cytochrome P450 enzymes suggests potential implications in drug-drug interactions and personalized medicine.

The mechanism of action of this compound involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, resulting in various biological effects. The precise pathways involved depend on the specific biological context and the target enzyme or receptor.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Cytochrome P450 : A study demonstrated that this compound inhibits CYP2D6, an important enzyme involved in drug metabolism. This inhibition could affect the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy situations.

- Therapeutic Applications : The compound's derivatives have shown potential therapeutic applications in treating various conditions. For example, its structural analogs have been investigated for anti-inflammatory and anticancer activities, suggesting that this compound could serve as a lead compound in drug development.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 2-Bromo-4-methylphenol | Lacks the propan-2-ol group; simpler structure. |

| 4-Methylphenylpropan-2-ol | Lacks the bromine atom; retains the alcohol group. |

| 2-Bromo-4-methylpropiophenone | Contains a ketone group instead of a hydroxyl group. |

| 3-(2-Bromo-phenyl)-propan-1-ol | Similar structure but different positioning of functional groups. |

The combination of both a bromine atom and a hydroxyl group on the aromatic ring imparts distinct chemical properties to this compound compared to its analogs, enhancing its value in organic synthesis and scientific research.

Q & A

Q. What are the most reliable synthetic routes for 2-(3-Bromo-4-methylphenyl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using precursors like brominated aryl ketones. For example, 2'-Bromo-4'-methylpropiophenone (CAS 227.10 g/mol) can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at −78°C, followed by acid quenching . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1.2 equivalents of reducing agent). Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate = 4:1) ensures >95% purity .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, use a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) at 1 mL/min . In NMR (¹H, 400 MHz, CDCl₃), key signals include:

- δ 1.60 (s, 6H, C(CH₃)₂)

- δ 2.40 (s, 3H, Ar-CH₃)

- δ 7.25–7.55 (m, 3H, aromatic H) .

Discrepancies >5% between experimental and theoretical values indicate impurities.

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational models be resolved for this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine data with SHELXL-2018 (R factor target <0.05) . Compare with density functional theory (DFT) -optimized structures (B3LYP/6-311++G(d,p) basis set). Discrepancies in bond lengths (e.g., C-Br: 1.89 Å experimental vs. 1.92 Å theoretical) may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts) .

Q. What experimental strategies are recommended for studying its regioselective reactivity in cross-coupling reactions?

- Methodological Answer : Design a Sonogashira coupling protocol:

- React this compound (1.0 eq) with phenylacetylene (1.5 eq) in the presence of Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and NEt₃ in DMF at 80°C for 12 hours .

- Monitor regioselectivity via ¹³C NMR: Aryl-Br signals (δ 120–125 ppm) should disappear post-reaction.

- For competing pathways (e.g., elimination vs. coupling), use kinetic isotope effect (KIE) studies with deuterated substrates .

Q. How can crystallization challenges (e.g., twinning or low resolution) be addressed during structural analysis?

- Methodological Answer : For twinned crystals, apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections . Low-resolution data (>1.5 Å) require:

- Charge-coupled device (CCD) detector optimization (exposure time: 10–30 sec/frame).

- Data merging from multiple crystals using HKL-3000 software.

Example refinement metrics:

| Parameter | Value |

|---|---|

| Rint | 0.032 |

| R1 | 0.065 (I>2σ(I)) |

| wR2 | 0.157 |

Q. What methodologies are effective for analyzing its metabolic stability in biological systems?

- Methodological Answer : Conduct in vitro microsomal stability assays :

-

Incubate 10 µM compound with rat liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4).

-

Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.

-

Quantify via LC-MS/MS (ESI+, m/z 245→173).

Calculate half-life (t1/2) using the formula:where is the elimination rate constant from linear regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.